molecular formula C11H12F3N3O3 B5362318 METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE

Cat. No.: B5362318
M. Wt: 291.23 g/mol
InChI Key: KUNWJYSJEOJQBZ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is a fluorinated organic compound with the molecular formula C12H14F3N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group:

    Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride (CH3CO)2O in the presence of a base, such as pyridine.

    Coupling with Pyridinyl Group: The final step involves coupling the intermediate with a pyridinyl amine derivative under suitable conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl and pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
  • Methyl trifluoroacetate
  • Pexidartinib

Uniqueness

Methyl 2-acetamido-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is unique due to its combination of trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c1-7(18)16-10(9(19)20-2,11(12,13)14)17-8-5-3-4-6-15-8/h3-6H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWJYSJEOJQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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